molecular formula C26H25NO4 B252930 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252930
M. Wt: 415.5 g/mol
InChI Key: SUSGGGXDECZIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been found to exhibit several interesting biological properties. In

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways. It has been reported to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In addition, it has been shown to improve cognitive function and to protect against neurodegenerative diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, as well as neuroprotective effects. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the prevention and treatment of chronic diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(2-methoxyphenyl)acetoacetate with 2,4-dimethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final compound. This method has been reported to yield the desired product in good to excellent yields.

Scientific Research Applications

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models.

properties

Product Name

1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-12-13-19(18(2)14-17)16-27-22-10-6-5-9-21(22)26(30,25(27)29)15-23(28)20-8-4-7-11-24(20)31-3/h4-14,30H,15-16H2,1-3H3

InChI Key

SUSGGGXDECZIAN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O)C

Origin of Product

United States

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